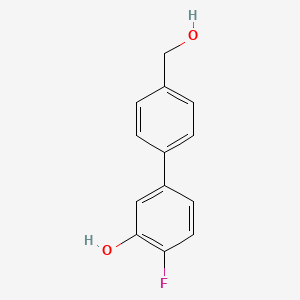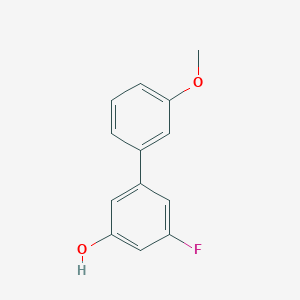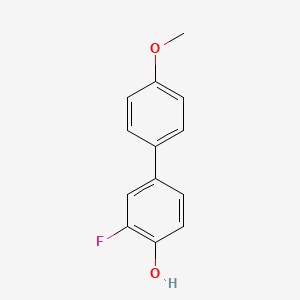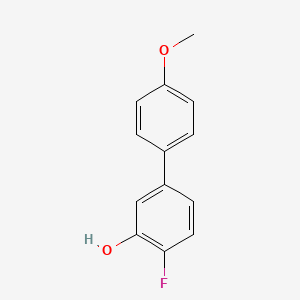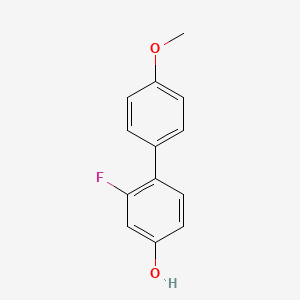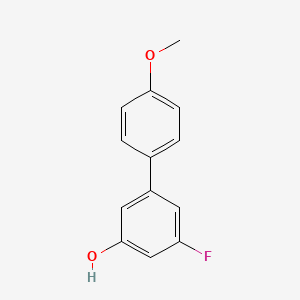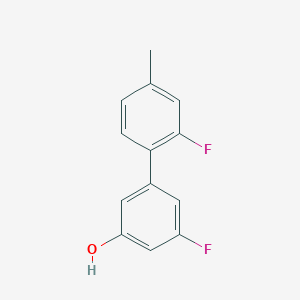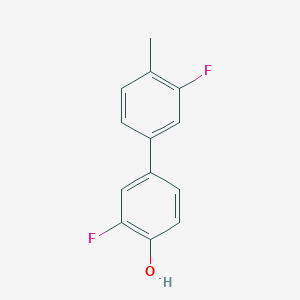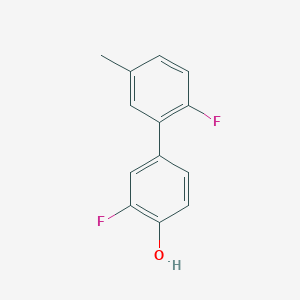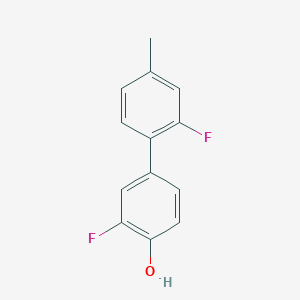
2-Fluoro-5-(2-fluoro-5-methylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-5-(2-fluoro-5-methylphenyl)phenol, 95% (2-F5MFP95) is a fluorinated phenol compound that has been studied for its potential applications in a variety of areas, including synthetic organic chemistry, biochemistry, and pharmacology. It has been found to possess a wide range of properties that make it a useful tool for laboratory experiments.
Applications De Recherche Scientifique
2-Fluoro-5-(2-fluoro-5-methylphenyl)phenol, 95% has been studied for its potential applications in a variety of fields. It has been found to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for a variety of conditions. It has also been studied for its potential use as a catalyst in organic synthesis, as a reagent in biochemistry, and as a fluorescent probe in pharmacology.
Mécanisme D'action
2-Fluoro-5-(2-fluoro-5-methylphenyl)phenol, 95% has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of pro-inflammatory molecules, and by blocking its activity, 2-Fluoro-5-(2-fluoro-5-methylphenyl)phenol, 95% can reduce inflammation. Additionally, it has been found to act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
2-Fluoro-5-(2-fluoro-5-methylphenyl)phenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and oxidative damage, as well as modulate the activity of various enzymes and proteins. It has also been found to have anti-cancer properties, and has been studied for its potential use in treating a variety of conditions.
Avantages Et Limitations Des Expériences En Laboratoire
2-Fluoro-5-(2-fluoro-5-methylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be stored for long periods of time without significant degradation. Additionally, it is non-toxic and non-volatile, making it safe to handle and store. However, it is relatively expensive, and its solubility in water is limited, making it difficult to use in aqueous solutions.
Orientations Futures
There are a variety of potential future directions for 2-Fluoro-5-(2-fluoro-5-methylphenyl)phenol, 95% research. It could be studied for its potential use in the development of new therapeutic agents, as well as its potential use as a catalyst in organic synthesis. Additionally, it could be studied for its potential use as a fluorescent probe in pharmacology, as well as its potential use in the development of new imaging techniques. Finally, it could be studied for its potential use as a reagent in biochemistry and its potential applications in the field of nanotechnology.
Méthodes De Synthèse
2-Fluoro-5-(2-fluoro-5-methylphenyl)phenol, 95% can be synthesized through a two-step process. First, 2-fluoro-5-methylphenol is reacted with N-bromosuccinimide (NBS) in dichloromethane to form the bromo derivative. This is then reacted with potassium fluoride in acetonitrile to produce 2-Fluoro-5-(2-fluoro-5-methylphenyl)phenol, 95%. This method has been found to be a reliable and cost-effective way to produce the compound.
Propriétés
IUPAC Name |
2-fluoro-5-(2-fluoro-5-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c1-8-2-4-11(14)10(6-8)9-3-5-12(15)13(16)7-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIZQBVRPXHHQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=CC(=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684165 |
Source


|
| Record name | 2',4-Difluoro-5'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261950-20-2 |
Source


|
| Record name | 2',4-Difluoro-5'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

